1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid chemical structure
1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid chemical structure
An In-Depth Technical Guide to Pyrrolidine-3-Carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery
Foreword by the Senior Application Scientist
The specified compound, 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid , is not readily found in current scientific literature, suggesting it may be a novel or yet-undocumented molecule. This guide, therefore, pivots to the foundational and highly significant core of this proposed structure: Pyrrolidine-3-carboxylic acid . Also known as β-proline, this scaffold is a cornerstone in medicinal chemistry. Its unique structural properties, including its non-planar, saturated ring and inherent stereochemistry, offer a three-dimensional diversity that is highly sought after in the design of novel therapeutics.[1] This guide provides an in-depth exploration of pyrrolidine-3-carboxylic acid, from its fundamental characteristics to its synthesis and application, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is a recurring motif in a vast number of natural products and synthetic drugs.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations, a phenomenon known as "pseudorotation". This property enables a more thorough exploration of the pharmacophore space, leading to compounds with improved target selectivity and biological activity. Pyrrolidine-3-carboxylic acid, as a β-amino acid, is a particularly valuable building block due to the strategic placement of its carboxylic acid group, which allows for diverse functionalization and the creation of unique peptide and small molecule structures.[2][3]
Molecular Overview and Physicochemical Properties
Pyrrolidine-3-carboxylic acid is a cyclic β-amino acid with a chiral center at the C3 position. It is commercially available as a racemic mixture or as individual (R) and (S) enantiomers.[4][5][6]
| Property | Value | Source(s) |
| IUPAC Name | Pyrrolidine-3-carboxylic acid | [5] |
| Synonyms | DL-3-Pyrrolidine carboxylic acid, β-Proline | [5] |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [5][6] |
| CAS Number | 59378-87-9 (racemic) | [5] |
| 72580-54-2 ((R)-enantiomer) | [4][6] | |
| Appearance | White to light yellow solid | [4] |
Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry.[7] For pyrrolidine-3-carboxylic acid derivatives, a common and effective strategy involves the asymmetric Michael addition reaction. This approach allows for the stereocontrolled construction of the pyrrolidine ring.[8]
Representative Synthetic Workflow: Asymmetric Michael Addition
An organocatalytic enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate can produce a highly functionalized intermediate. Subsequent reduction of the nitro group and reductive amination leads to the formation of the pyrrolidine ring. This two-step process is efficient and provides high enantiomeric excess.[8]
Caption: Asymmetric synthesis of a pyrrolidine-3-carboxylic acid derivative.
Key Experimental Considerations
-
Catalyst Choice: The selection of the organocatalyst in the Michael addition is crucial for achieving high enantioselectivity. Cinchona alkaloid derivatives are often employed for this purpose.
-
Reaction Conditions: The reduction of the nitro group can be achieved under various conditions, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The subsequent intramolecular reductive amination often occurs in the same pot, simplifying the workflow.[9]
-
Protecting Groups: In more complex syntheses, the use of protecting groups for the nitrogen and carboxylic acid moieties may be necessary to ensure chemoselectivity during multi-step transformations.[10]
Chemical Reactivity and Derivatization Pathways
The pyrrolidine-3-carboxylic acid scaffold possesses two key functional handles for derivatization: the secondary amine (pyrrolidine nitrogen) and the carboxylic acid. This allows for the creation of diverse chemical libraries through orthogonal chemical modifications.
Caption: Derivatization pathways of the pyrrolidine-3-carboxylic acid scaffold.
Spectroscopic Characterization of N-Alkylated Pyrrolidine-3-Carboxylic Acids
While specific data for "1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid" is unavailable, we can predict the key spectroscopic features based on its constituent parts.
¹H NMR Spectroscopy
-
Pyrrolidine Ring Protons: A complex series of multiplets would be expected between approximately 2.0 and 3.5 ppm.
-
C3 Proton: A multiplet, likely between 2.8 and 3.2 ppm, corresponding to the proton attached to the chiral center bearing the carboxylic acid.
-
N-Propyl Chain Protons:
-
The CH₂ group attached to the nitrogen would appear as a multiplet, likely downfield due to the influence of the nitrogen.
-
The CH proton at the 2-position of the propyl group would be a multiplet.
-
The methyl group (CH₃) would likely be a doublet around 1.2 ppm.
-
-
Methoxy Group: A sharp singlet at approximately 3.7 ppm for the -OCH₃ protons.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals in the downfield region (170-180 ppm), one for the carboxylic acid and one for the methyl ester.
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically between 25 and 60 ppm.
-
N-Propyl Chain Carbons: Three distinct signals in the aliphatic region.
-
Methoxy Carbon: A signal around 52 ppm.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrometer would show a molecular ion peak corresponding to the exact mass of the molecule.
-
Fragmentation Patterns: Common fragmentation would involve the loss of the methoxycarbonyl group (-COOCH₃) and the carboxylic acid group (-COOH). Cleavage of the N-propyl side chain is also a likely fragmentation pathway.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of pyrrolidine-3-carboxylic acid are of significant interest in the pharmaceutical industry. Their constrained cyclic structure makes them valuable as scaffolds for enzyme inhibitors, receptor antagonists, and other biologically active molecules.[2]
-
Enzyme Inhibitors: The rigid pyrrolidine ring can orient functional groups in a precise three-dimensional arrangement, leading to potent and selective inhibition of enzymes.[2]
-
Sodium Channel Blockers: Certain β-proline derivatives have been investigated for their potential as sodium channel blockers, which have applications in treating epilepsy, cardiac arrhythmias, and chronic pain.[11]
-
Endothelin Receptor Antagonists: The pyrrolidine-3-carboxylic acid core has been successfully used to develop highly specific antagonists for the endothelin B receptor, which is involved in vasoconstriction and vasodilation.[12]
-
Peptidomimetics: As a β-amino acid, it can be incorporated into peptides to induce stable secondary structures and increase resistance to enzymatic degradation.[3]
Conclusion
While the specific molecule "1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid" remains to be characterized in the public domain, its core structure, pyrrolidine-3-carboxylic acid, stands as a validated and highly versatile platform in medicinal chemistry. Its stereochemical complexity, conformational rigidity, and dual functional handles for derivatization provide a rich foundation for the design of novel therapeutics. The synthetic methodologies are well-established, allowing for the creation of diverse libraries of compounds for biological screening. For researchers and drug development professionals, a deep understanding of the chemistry and biological potential of the pyrrolidine-3-carboxylic acid scaffold is an invaluable asset in the quest for new and effective medicines.
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Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF | ResearchGate. [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC | PubMed Central. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. [Link]
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